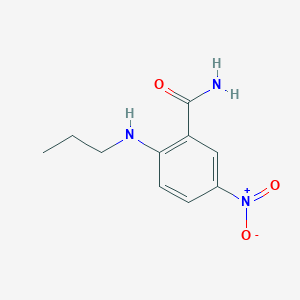

5-Nitro-2-(propylamino)benzamide

Description

Properties

Molecular Formula |

C10H13N3O3 |

|---|---|

Molecular Weight |

223.23 g/mol |

IUPAC Name |

5-nitro-2-(propylamino)benzamide |

InChI |

InChI=1S/C10H13N3O3/c1-2-5-12-9-4-3-7(13(15)16)6-8(9)10(11)14/h3-4,6,12H,2,5H2,1H3,(H2,11,14) |

InChI Key |

ZCTZYXHTDRDNLE-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(propylamino)benzamide typically involves the nitration of 2-(propylamino)benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and concentration, ensuring high yield and purity of the product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(propylamino)benzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Oxidation: The propylamino group can be oxidized to form corresponding oxides or other derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.

Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 5-Amino-2-(propylamino)benzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Oxidation: Oxidized derivatives of the propylamino group.

Scientific Research Applications

5-Nitro-2-(propylamino)benzamide has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.

Industry: It is used in the development of new materials and as a chemical intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Nitro-2-(propylamino)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The nitro group plays a crucial role in its reactivity, allowing it to form reactive intermediates that interact with cellular components. The propylamino group enhances its binding affinity to target molecules, thereby increasing its efficacy.

Comparison with Similar Compounds

Table 1: Key Structural Features and Activities of Benzamide Derivatives

Key Findings from Comparative Studies

Substituent-Driven Activity in Enzyme Inhibition

- Role of Acyl Chains: Benzamides with long acyl chains (e.g., tetradecanoylamino) at the 2-position exhibit enhanced PCAF histone acetyltransferase (HAT) inhibition (up to 79% at 100 μM) compared to shorter chains or unmodified anthranilic acid (≤34%) .

- Nitro Group Impact: The nitro group in Nitazoxanide (NTZ) enhances antiparasitic activity by disrupting electron transport in pathogens . While this compound shares this nitro moiety, its placement on a benzene ring (vs. a thiazole in NTZ) may alter target specificity.

Positional Effects of Functional Groups

- Carboxy vs. The propylamino group in this compound may mimic this positional preference but with reduced steric bulk compared to acylated analogs.

Pharmacological Profiles

- Nitazoxanide (NTZ): A clinically approved antiparasitic agent, NTZ’s thiazole ring and acetyloxy group enable broad-spectrum activity against protozoa and helminths . The absence of a thiazole in this compound likely shifts its mechanism away from antiparasitic action.

- Anthranilic Acid Derivatives: These compounds show moderate enzyme inhibition but lack the structural complexity required for high potency. The nitro and propylamino groups in this compound may offer a balance of hydrophobicity and electronic effects for targeted interactions.

Q & A

Q. How does this compound compare to structurally similar benzamides in terms of metabolic stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.